molecular formula C52H88N2O39 B13799194 alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose

alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose

Cat. No.: B13799194
M. Wt: 1365.2 g/mol
InChI Key: HJMBQVKZIAVXPZ-OMAMDIHNSA-N
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Description

This complex oligosaccharide features a highly branched structure with alternating fucosyl, galactosyl, and N-acetylglucosaminyl residues. Key structural elements include:

  • Alpha-L-fucose (Fuc) residues at (1->4) and (1->3) linkages, contributing to antigenic epitopes and lectin-binding specificity.
  • Beta-D-galactose (Gal) in (1->3) and (1->4) linkages, forming a backbone with N-acetylglucosamine (GlcNAc).
  • A terminal D-glucose (Glc) residue, distinguishing it from blood group antigens or human milk oligosaccharides (HMOs).
    Its branched architecture suggests roles in cell-cell recognition, microbial adhesion, or immune modulation, though its exact biological function remains underexplored .

Properties

Molecular Formula

C52H88N2O39

Molecular Weight

1365.2 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C52H88N2O39/c1-11-23(63)28(68)33(73)48(79-11)88-39-19(9-59)85-47(22(54-14(4)62)42(39)91-50-35(75)30(70)25(65)15(5-55)82-50)93-44-27(67)17(7-57)84-52(37(44)77)89-40-20(10-60)86-46(21(53-13(3)61)41(40)90-49-34(74)29(69)24(64)12(2)80-49)92-43-26(66)16(6-56)83-51(36(43)76)87-38-18(8-58)81-45(78)32(72)31(38)71/h11-12,15-52,55-60,63-78H,5-10H2,1-4H3,(H,53,61)(H,54,62)/t11-,12-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30-,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45?,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

HJMBQVKZIAVXPZ-OMAMDIHNSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)O)CO)CO)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC8C(OC(C(C8O)O)O)CO)CO)O)CO)CO)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Structural Overview Relevant to Preparation

The compound is a branched amino octasaccharide containing:

  • Alpha-L-fucosyl residues linked (1->3) and (1->4) to N-acetyl-beta-D-glucosaminyl and beta-D-galactosyl units
  • Beta-D-galactosyl-(1->4)-D-glucose core
  • Multiple N-acetyl-beta-D-glucosaminyl branches

Its complexity demands precise regio- and stereoselective glycosylation steps in synthesis.

Preparation Methods

Enzymatic Synthesis

Use of Specific Glycosyltransferases

The most efficient and selective method to prepare such complex oligosaccharides is enzymatic synthesis using glycosyltransferases, particularly fucosyltransferases and galactosyltransferases.

  • 4-galactosyl-N-acetylglucosaminide 3-α-L-fucosyltransferase (EC 2.4.1.152) catalyzes the transfer of fucose from GDP-β-L-fucose to β-D-galactosyl-(1→4)-N-acetyl-D-glucosaminyl residues, forming the α-L-fucosyl-(1→3) linkage on the N-acetylglucosamine moiety. This enzyme is critical for introducing the α-L-fucosyl-(1→3) branches found in the target compound.

  • Sequential action of galactosyltransferases adds β-D-galactosyl residues at specific positions, such as (1→3) and (1→4) linkages, creating the branched galactosyl framework.

  • Additional fucosyltransferases catalyze α-L-fucosyl-(1→4) linkages, completing the branched fucosylation pattern.

Advantages : High regio- and stereospecificity, mild reaction conditions, and fewer side products.

Limitations : Requires availability and purification of specific enzymes, and GDP-fucose as sugar donor.

Enzymatic Reaction Scheme Example
Step Enzyme Donor Substrate Acceptor Substrate Product Linkage Formed
1 β-1,4-galactosyltransferase UDP-Galactose N-acetylglucosaminyl core β-D-galactosyl-(1→4)-GlcNAc
2 β-1,3-galactosyltransferase UDP-Galactose GlcNAc branch β-D-galactosyl-(1→3)-GlcNAc
3 4-galactosyl-N-acetylglucosaminide 3-α-L-fucosyltransferase (EC 2.4.1.152) GDP-Fucose Gal-GlcNAc branch α-L-fucosyl-(1→3)-GlcNAc
4 α-L-fucosyltransferase (1→4) GDP-Fucose Gal-GlcNAc branch α-L-fucosyl-(1→4)-GlcNAc

This sequence is repeated and combined to build the branched structure.

Chemical Synthesis

Chemical synthesis of such complex oligosaccharides is challenging due to the need for:

  • Regioselective protection/deprotection strategies of hydroxyl groups
  • Stereoselective formation of glycosidic bonds
  • Control of branching points
Glycosylation Reactions
  • Glycosyl donors (such as trichloroacetimidates, thioglycosides) are coupled with acceptors under activation conditions (e.g., TMSOTf catalysis).
  • Stereoselectivity is controlled by neighboring group participation and reaction conditions.
Assembly Strategy
  • Linear assembly of the core β-D-galactosyl-(1→4)-D-glucose disaccharide.
  • Stepwise addition of N-acetylglucosaminyl and galactosyl units.
  • Final introduction of α-L-fucosyl residues at (1→3) and (1→4) positions.

Challenges : Lengthy synthetic routes, low overall yields, and complex purification.

Chemoenzymatic Synthesis

Combining chemical synthesis of core oligosaccharide fragments with enzymatic fucosylation offers a practical compromise:

  • Chemical synthesis produces the branched galactosyl-N-acetylglucosaminyl core.
  • Enzymatic fucosyltransferases introduce α-L-fucosyl residues regio- and stereospecifically.

This approach improves yield and reduces synthetic complexity.

Research Discoveries and Data

Enzyme Specificity and Kinetics

  • EC 2.4.1.152 shows high specificity for β-D-galactosyl-(1→4)-N-acetyl-D-glucosaminyl acceptors with fucosylation at O-3 of GlcNAc.
  • Kinetic parameters (Km and Vmax) vary depending on substrate analogs, influencing reaction efficiency.

Structural Characterization

  • NMR and mass spectrometry confirm the precise linkages and branching patterns after synthesis.
  • Permethylation followed by MS analysis yields molecular masses consistent with the expected octasaccharide (approx. 1365.2 g/mol).

Summary Table of Preparation Methods

Method Description Advantages Limitations References
Enzymatic Use of specific glycosyltransferases with sugar nucleotide donors High specificity, mild conditions Enzyme availability, cost
Chemical Stepwise glycosylation with protecting groups and activation Complete structural control Complex, low yield, lengthy General carbohydrate synthesis literature
Chemoenzymatic Chemical assembly of core + enzymatic fucosylation Balanced approach, improved yields Requires both chemical and enzymatic expertise

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Structural Characteristics

This compound is characterized by its branched structure, which includes multiple sugar residues such as fucose, galactose, and N-acetylglucosamine. Its molecular formula is C52H88N2O39C_{52}H_{88}N_2O_{39} with a molecular weight of approximately 1,202.5 g/mol. The structural complexity allows it to participate in various biological interactions and pathways.

Immunology

The compound is recognized as an important antigenic determinant. Its role in immune response modulation has been extensively studied:

  • Antigen Recognition : It serves as a ligand for selectins, which are crucial for leukocyte trafficking during inflammation and immune responses. The presence of fucosylated structures enhances the binding affinity to selectins, facilitating cell adhesion and migration .
  • Vaccine Development : Glycans like this compound are being investigated for their potential use in vaccine formulations. They can be used to enhance immunogenicity by mimicking pathogen-associated structures, thus eliciting a stronger immune response .

Cell Biology

The compound's structural features allow it to play significant roles in cellular interactions:

  • Cell Adhesion : It contributes to the adhesion properties of cells through interactions with lectins and other glycan-binding proteins. This is particularly relevant in cancer metastasis where altered glycosylation patterns can influence tumor cell behavior .
  • Signal Transduction : The glycan structure may participate in signaling pathways that regulate cell proliferation and differentiation, impacting developmental biology and tissue regeneration .

Biochemical Research

In biochemical studies, this compound is utilized for understanding glycosylation processes:

  • Glycosyltransferase Activity : Research on enzymes such as 3-galactosyl-N-acetylglucosaminide 4-alpha-L-fucosyltransferase (EC 2.4.1.65) highlights its role in catalyzing the formation of complex glycans from simpler precursors, providing insights into glycan biosynthesis pathways .
  • Metabolic Pathways : This compound is involved in various metabolic pathways related to glycosphingolipid biosynthesis and glycan structures, which are essential for maintaining cellular functions and homeostasis .

Case Study 1: Role in Cancer Metastasis

A study demonstrated that the expression of fucosylated glycans was significantly increased in metastatic cancer cells compared to non-metastatic counterparts. This alteration was linked to enhanced cell adhesion and migration capabilities, underscoring the importance of this compound in cancer biology.

Case Study 2: Vaccine Efficacy

Research involving conjugate vaccines incorporating this glycan showed improved immunogenicity in animal models. The study highlighted how the incorporation of fucosylated structures could enhance antibody responses against pathogens.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The glycosidic bonds are cleaved by glycosidases, releasing the sugar units that participate in various biochemical pathways. The acetylamino group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-3'-O-alpha-L-fucopyranosyllactosamine

  • Structure : Trisaccharide with Fucα(1->3) linked to Galβ(1->4)GlcNAc.
  • Key Differences :
    • Lacks the extended branching and terminal glucose of the target compound.
    • Synthesized via regioselective fucosylation using protected galactosyl precursors, whereas the target compound requires multi-step enzymatic assembly .
  • Functional Relevance: Serves as a precursor for Lewis X (LeX) antigens, contrasting with the target compound’s unknown immunogenicity .

Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-D-galactosyl)-beta-D-glucopyranoside

  • Structure : Synthetic substrate for α(1->4)-L-fucosyltransferase.
  • Key Differences :
    • Contains a 2-O-methyl-galactose modification, absent in the target compound.
    • Used to study fucosyltransferase kinetics, showing higher enzymatic efficiency (Km = 0.8 mM for human salivary enzyme) compared to natural acceptors .

alpha-L-Fucopyranosyl-(1→2)-beta-D-galactopyranosyl-(1→4)-D-glucopyranose (2'-FL)

  • Structure : Linear trisaccharide with Fucα(1->2)Galβ(1->4)Glc.
  • Key Differences :
    • Simplified linear architecture vs. the target’s multi-branched structure.
    • Predominant in HMOs, acting as a prebiotic and antiadhesive agent against pathogens. The target compound’s terminal glucose may reduce its similarity to HMOs .
  • Enzymatic Synthesis : Produced via transfucosylation using α-L-fucosidases (e.g., from Lactobacillus casei), whereas the target compound likely requires sequential glycosyltransferases .

Enzymatic and Functional Comparisons

Binding and Hydrolysis Specificity

  • The target compound’s α(1->4)-Fuc linkage is resistant to Streptomyces α(1->3/4)-fucosidase, unlike α(1->2)-Fuc in 2'-FL, which is hydrolyzed by Bifidobacterium enzymes .

Q & A

Q. What are the key challenges in synthesizing this complex oligosaccharide, and what protective group strategies are recommended?

Synthesis requires sequential glycosylation with precise stereochemical control. For example, methyl 2-O-benzyl-beta-D-galactopyranoside intermediates are critical for regioselective benzylation and subsequent deprotection . Protective groups like tert-butyldiphenylsilyl ethers and benzylidene acetals are used to block reactive hydroxyl groups during glycosylation steps. Post-synthesis, cleavage of benzyl and benzylidene groups via hydrogenolysis or acid hydrolysis is essential to yield the final structure .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the branching and linkage patterns of this compound?

13C-NMR is indispensable for confirming glycosidic linkages. For instance, the anomeric carbon signals (δ 95–110 ppm) distinguish alpha (δ ~100–102 ppm) and beta (δ ~103–105 ppm) configurations. Branching patterns are identified via cross-peaks in 2D NMR (e.g., HSQC and NOESY), which map spatial correlations between adjacent residues .

Q. Which enzymes are involved in the biological synthesis or modification of this oligosaccharide?

Fucosyltransferases (e.g., GDP-L-fucose:glycoprotein α1→6-fucosyltransferase) and galactosyltransferases catalyze the addition of fucose and galactose residues, respectively, to N-acetylglucosamine cores in vivo. These enzymes require divalent cations (Mn²⁺ or Mg²⁺) and specific pH optima (6.5–7.5) for activity .

Q. What methodologies are used to assess its role in carbohydrate-protein interactions (e.g., lectin binding)?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd values) between the oligosaccharide and lectins like DC-SIGN. Competitive inhibition assays using 4-nitrophenyl glycoside analogs (e.g., 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside) are also effective .

Advanced Research Questions

Q. How can conflicting data on enzymatic fucosylation efficiency be resolved in synthetic pathways?

Q. What computational tools are suitable for modeling its conformational dynamics in aqueous solutions?

Molecular dynamics (MD) simulations with force fields like GLYCAM06 or CHARMM36 predict flexibility and hydration patterns. Key parameters include torsional angles (Φ/Ψ) of glycosidic linkages and solvent-accessible surface area (SASA) calculations. Compare results with experimental data from small-angle X-ray scattering (SAXS) .

Q. How does the branching structure influence its resistance to enzymatic degradation in biological systems?

Branching (e.g., α-L-fucosyl-(1→3) vs. (1→4) linkages) sterically hinders glycosidase access. Test resistance by incubating the compound with α-L-fucosidases (e.g., from Bacteroides fragilis) and quantify residual substrate via HPAEC-PAD. LC-MS/MS identifies cleavage sites .

Q. What strategies optimize its synthesis for high-throughput glycan microarray applications?

Chemoenzymatic approaches using modular synthons (e.g., N-acetyllactosamine repeats) reduce step count. Automated solid-phase synthesis with photolabile linkers enables rapid oligomerization. Validate purity via LC-ESI-MS and functionalize with amine-reactive tags (e.g., NHS esters) for microarray immobilization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported glycosyltransferase substrate specificities?

Variability stems from enzyme isoforms (e.g., FUT8 vs. FUT3) and assay conditions. Standardize assays using recombinantly expressed enzymes (e.g., His-tagged FUT8) and uniform substrates (e.g., N-acetyllactosamine). Cross-validate with structural data (X-ray crystallography) to map active-site residues .

Q. Why do NMR spectra of synthetic and native oligosaccharides sometimes differ?

Impurities (e.g., incomplete deprotection) or anomerization during synthesis alter spectra. Use orthogonal purification (size-exclusion + reverse-phase HPLC) and compare with natural isolates via 2D NMR. Anomeric configuration mismatches indicate stereochemical errors in glycosylation .

Methodological Recommendations

  • Synthesis: Prioritize regioselective protection (e.g., benzylidene for 4,6-diols) and iterative glycosylation .
  • Characterization: Combine NMR (linkage confirmation), MS (purity), and enzymatic digestion (sequence validation) .
  • Functional Assays: Use glycan microarrays for high-throughput binding studies and SPR for kinetic profiling .

Future Research Directions

  • Explore CRISPR-edited cell lines to study its biosynthesis in disease models (e.g., cancer).
  • Develop machine learning models to predict glycosyltransferase specificity for rational design .

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